REACTION_CXSMILES
|
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][CH2:12]Cl.ClCCl.[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[OH:26])[CH:21]=[O:22]>O>[F:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH2:10][O:11][CH3:12])[CH:21]=[O:22]
|
Name
|
|
Quantity
|
23.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
7.76 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at room temperature for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=19:1 to 7:3)
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=O)C=CC1OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |